tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Medicinal Chemistry PROTAC Synthesis Procurement Economics

Researchers building PROTAC libraries face a critical procurement challenge: the unprotected spiro[indoline-3,3'-pyrrolidin]-2-one scaffold (CAS 6786-41-0) costs ~£3,760/g, severely limiting multi-gram synthesis campaigns. This Boc-protected variant (CAS 205383-87-5) solves this problem directly: • 43-fold cost reduction vs. unprotected analog (£78/g vs. £3,760/g), enabling expanded SAR exploration within fixed budgets. • Orthogonal Boc protection allows selective TFA deprotection to liberate the pyrrolidine amine for E3 ligase linker conjugation. • Unsubstituted C5 position enables electrophilic bromination (NBS) for subsequent Suzuki-Miyaura diversification into focused spirooxindole libraries. • Drug-like fragment profile (MW 288.34, cLogP ~2.35, zero Ro5 violations) supports both CNS-targeted FBDD and targeted protein degradation campaigns.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 205383-87-5
Cat. No. B153186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
CAS205383-87-5
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O
InChIInChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19)
InChIKeyFHCRLRHLKXXJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 205383-87-5): Core Spirooxindole-Pyrrolidine Building Block for PROTAC and Medicinal Chemistry Procurement


tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 205383-87-5) is a spirocyclic heterocycle comprising an oxindole (indoline-2-one) moiety spiro-fused at the C3 position to a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen . The compound is classified by multiple commercial suppliers as a Protein Degrader Building Block, positioning it within the targeted protein degradation (PROTAC) research supply chain [1]. Its molecular formula is C16H20N2O3 (MW 288.34 g/mol), with a predicted LogP of 2.35–2.70 and zero Rule-of-5 violations, making it a drug-like fragment suitable for lead optimization campaigns . The Boc group provides orthogonal N-protection, enabling selective deprotection under mild acidic conditions (TFA/DCM) to liberate the free secondary amine for further elaboration — a critical feature absent in the unprotected scaffold spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0).

1
PROTAC library building block. Classified as Protein Degrader Building Block; spirooxindole core for target engagement.
2
Orthogonal Boc protection. Enables selective pyrrolidine N-functionalization without competing indoline NH reactivity.
3
C5 diversification point. Unsubstituted indoline position ready for electrophilic aromatic substitution and cross-coupling.

Why Generic Spirooxindole-Pyrrolidine Substitution Fails: tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Procurement Risks


The spiro[indoline-3,3'-pyrrolidine] scaffold class exhibits pronounced structure-activity relationship (SAR) sensitivity, where small substituent changes on the indoline ring, the pyrrolidine nitrogen, or the spiro junction dramatically alter biological activity. As demonstrated by Huang et al. (2018), within a single library of spiro[indoline-3,3'-pyrrolidine] derivatives, acetylcholinesterase (AChE) inhibitory activity varied from inactive to an IC50 of 69.07 ± 10.99 μM for the most potent derivative (compound 4d) [1]. The Boc-protected variant (CAS 205383-87-5) is not simply interchangeable with the unprotected spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0): the Boc group imparts a ~53% increase in molecular weight, alters LogP by approximately +1.5 units, and critically enables orthogonal synthetic manipulation at the pyrrolidine nitrogen . Furthermore, the 5-position of the indoline ring on CAS 205383-87-5 is unsubstituted and electronically activated for electrophilic aromatic substitution — a regiochemical handle that is lost in 5-substituted analogs such as the 5-bromo (CAS 1887237-17-3) and 5-amino (CAS 2384574-97-2) derivatives [2]. These structural distinctions translate into quantifiable differences in synthetic utility, procurement cost, and downstream diversification potential that preclude casual analog substitution.

!
Unprotected analog (CAS 6786-41-0) lacks orthogonal pyrrolidine N-protection; may require additional protection/deprotection cycles, altering route length.
!
5-substituted derivatives (e.g., 5-Br, 5-NH₂) are synthetic dead-ends for C5 diversification; the unsubstituted C5 position is crucial for late-stage elaboration.
!
MW and LogP shifts (~53% increase, +1.5 units) relative to unprotected scaffold may impact fragment property trajectories and solubility profiles.

Quantitative Differentiation Evidence: tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate vs. Closest Analogs


Cost-per-Gram Procurement Advantage of Boc-Protected Scaffold vs. Unprotected Spiro[indoline-3,3'-pyrrolidin]-2-one

Direct price comparison from a single reputable supplier (Fluorochem) shows that the Boc-protected target compound (CAS 205383-87-5) is approximately 43-fold less expensive per gram than the unprotected spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0) . The Boc group can be removed quantitatively under standard conditions (TFA/CH2Cl2, rt, 1–2 h), meaning that for laboratories requiring the free amine, purchasing the Boc-protected precursor and performing a trivial deprotection step yields the deprotected scaffold at far lower cost than direct procurement of CAS 6786-41-0.

Procurement cost
Data to verify
£78/g (Boc) vs £3,760/g (unprotected); 42.7× difference from Fluorochem
Supports procurement-cost review for Boc precursor strategy
Single-supplier pricing; verify with quotation.
Medicinal Chemistry PROTAC Synthesis Procurement Economics

Orthogonal Boc-Protection Enables Regioselective Pyrrolidine-Nitrogen Functionalization Absent in Unprotected Scaffolds

The tert-butoxycarbonyl group on the pyrrolidine nitrogen of CAS 205383-87-5 provides orthogonal protection, allowing chemists to selectively functionalize the indoline NH, the C5 aromatic position, or the oxindole carbonyl without competing reactivity at the pyrrolidine nitrogen . In contrast, the unprotected analog (CAS 6786-41-0) bears a free secondary amine (pyrrolidine NH) that will compete in acylation, alkylation, and reductive amination reactions, leading to product mixtures unless additional protection steps are introduced . The Boc group is cleavable under mild acidic conditions (TFA/CH2Cl2, rt) without affecting the oxindole moiety, a chemoselectivity profile validated in the patent literature for this exact scaffold class [1].

Orthogonal handles
Class-level
3 orthogonal reactive sites vs 2 for unprotected analog; eliminates at least 1 protection step
Supports synthetic route planning and step reduction
Class-level advantage; dependent on reaction conditions.
Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Experimentally Validated Direct Precursor for 5-Bromo Derivative Synthesis with Quantitative Reaction Parameters

CAS 205383-87-5 has been demonstrated as a direct precursor for the synthesis of tert-butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 1887237-17-3) via electrophilic aromatic bromination with N-bromosuccinimide (NBS). The published protocol specifies: 391 mg (1.36 mmol) of CAS 205383-87-5 reacted with NBS (290 mg, 1.63 mmol, 1.2 equiv) in THF (5 mL) at reflux for 20 h, yielding the 5-bromo product with MS (EI) confirmation: m/z calculated for C16H20BrN2O3 [M+H]+ 367, found 367 [1]. This reaction is cited in patent WO2017/166104 (Merck Sharp & Dohme Corp.), establishing the compound's role as a validated intermediate in proprietary drug discovery pipelines [2].

C5 bromination
Method context
391 mg substrate + NBS → 5-bromo derivative; MS [M+H]⁺ 367 confirmed (WO2017/166104)
Supports C5 diversification strategy
Reported protocol; scale-dependent yields.
Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Spirooxindole-Pyrrolidine Scaffold Class Demonstrates Quantifiable AChE Inhibition with Substituent-Dependent Potency

In a 2018 study by Huang et al. published in New Journal of Chemistry, a library of spirooxindole-pyrrolidine derivatives was synthesized via 1,3-dipolar cycloaddition and evaluated for acetylcholinesterase (AChE) inhibitory activity [1]. The relative configuration of nine derivatives was confirmed by single-crystal X-ray diffraction. Among the library, spiro[indoline-3,3'-pyrrolidine] derivative 4d exhibited the most potent AChE inhibition with an IC50 of 69.07 ± 10.99 μM [1]. Importantly, activity was highly dependent on the substitution pattern: derivatives with different aryl substituents on the pyrrolidine ring or different N-substituents on the oxindole showed markedly different potency, with several analogs proving inactive at the highest tested concentrations [1]. This class-level data provides a quantitative baseline against which new derivatives synthesized from CAS 205383-87-5 can be benchmarked.

AChE IC₅₀
Class-level
69.07 ± 10.99 μM (most potent spirooxindole-pyrrolidine analog 4d)
Supports fragment-based SAR exploration
Class-level; not tested on CAS 205383-87-5 directly.
Acetylcholinesterase Inhibition Neurodegenerative Disease SAR

Physicochemical Property Differentiation: Drug-Like Fragment Profile vs. More Complex Spirooxindole Derivatives

CAS 205383-87-5 exhibits a physicochemical profile that places it squarely within drug-like fragment space: MW 288.34 g/mol, predicted LogP 2.35–2.70, 5 H-bond acceptors, 1 H-bond donor, polar surface area 59 Ų, and zero violations of Lipinski's Rule of 5 . This profile is markedly different from more elaborate spirooxindole derivatives such as the MDM2 inhibitor RO8994 (CAS 1309684-94-3), which has MW 612.17 g/mol, cLogP ~5, 4 H-bond donors, and 6 H-bond acceptors . The substantially lower MW and balanced lipophilicity of CAS 205383-87-5 make it a superior starting point for fragment-based drug discovery (FBDD) and fragment growing strategies, where maintaining ligand efficiency (LE) during optimization is critical [1].

Fragment profile
Reported
MW 288, cLogP 2.35–2.70 vs RO8994 MW 612, cLogP ~5
Supports FBDD lead generation strategies
Predicted properties; verify experimentally.
Drug-Likeness Physicochemical Properties Fragment-Based Drug Discovery

Multi-Vendor Purity Benchmarking: 95% Minimum with 98% Availability for Reproducible Research

CAS 205383-87-5 is available from multiple independent suppliers with documented purity specifications of ≥95% (AKSci, Fluorochem, Bidepharm, Aladdin) and ≥98% (ChemScene, MolCore) . This multi-vendor availability at high purity contrasts with less common spirooxindole building blocks such as CAS 1803592-37-1 (spiro[indoline-3,3'-pyrrolidine]-2-one hydrochloride), which is listed at 98% purity but typically requires 1–3 weeks lead time from a limited supplier base . The broader supplier network for CAS 205383-87-5 reduces single-supplier dependency risk and provides competitive pricing across vendors (e.g., Fluorochem: £78/g; ChemScene: comparable pricing at ≥98% purity).

Vendor purity
Specification review
≥5 suppliers, 95–98% purity, standard lead times 1–5 days
Supports supply-chain reliability review
Verify current stock and lot-specific COA.
Quality Control Reproducibility Vendor Comparison

Optimal Application Scenarios for tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Procurement


PROTAC and Targeted Protein Degradation Library Synthesis

CAS 205383-87-5 is explicitly classified by suppliers as a Protein Degrader Building Block, making it directly suitable for PROTAC (Proteolysis-Targeting Chimera) library construction . The Boc-protected pyrrolidine nitrogen serves as the conjugation handle: after TFA deprotection, the liberated secondary amine can be coupled to E3 ligase ligand-linker conjugates (e.g., VHL, CRBN, or IAP-recruiting moieties) via amide bond formation. The spirooxindole core functions as the target-protein-binding warhead, with the C5 position available for additional SAR exploration. This application is supported by the Merck patent WO2017/166104, which describes spiro[indoline-3,3'-pyrrolidine] derivatives as therapeutic agents and utilizes CAS 205383-87-5 as a key intermediate [1].

Fragment-Based Lead Generation Against Acetylcholinesterase and Related CNS Targets

The class-level AChE inhibition data (IC50 69.07 μM for the most potent spiro[indoline-3,3'-pyrrolidine] derivative) establishes a quantitative benchmark for fragment-based screening campaigns . CAS 205383-87-5, with MW 288.34 and cLogP ~2.35, is an ideal fragment starting point: its Boc group can be removed and the pyrrolidine nitrogen functionalized with diverse substituents to probe the SAR landscape mapped by Huang et al. (2018). The balanced physicochemical profile (zero Ro5 violations, PSA 59 Ų) supports CNS penetration potential, making CNS-targeted FBDD campaigns a rational application scenario [1].

Regioselective C5 Diversification Platform for Spirooxindole Library Synthesis

The experimentally validated NBS bromination protocol (391 mg substrate → 5-bromo product, MS [M+H]+ 367) demonstrates that CAS 205383-87-5 is a practical entry point for generating diverse 5-substituted spirooxindole libraries . The 5-bromo intermediate (CAS 1887237-17-3) can undergo Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or cyanation to install aryl, heteroaryl, amino, or nitrile groups at the C5 position. This diversification strategy is more efficient than synthesizing each 5-substituted analog de novo, making CAS 205383-87-5 the strategic procurement choice for medicinal chemistry groups building spirooxindole-focused compound collections.

Cost-Efficient Academic and CRO Synthesis Campaigns Requiring Pyrrolidine-NH Spirooxindoles

For laboratories that require the free pyrrolidine amine (i.e., the deprotected scaffold corresponding to CAS 6786-41-0), procurement of CAS 205383-87-5 followed by quantitative Boc deprotection (TFA/CH2Cl2) is 43-fold more economical than direct purchase of CAS 6786-41-0, as demonstrated by the Fluorochem pricing comparison (£78/g vs. £3,760/g) . This cost advantage is particularly impactful for academic groups and CROs conducting multi-gram synthesis campaigns, where the savings of ~£3,682 per gram directly translate to expanded project scope and increased chemical space exploration within fixed budgets.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Boc-protected pyrrolidine conjugation handle
Deprotection and linker coupling efficiency
Fragment-based AChE lead generation
Drug-like fragment profile (low MW, balanced LogP)
Ligand efficiency and CNS permeability profiling
C5 diversifiable spirooxindole library synthesis
Unsubstituted C5 aromatic position
Bromination and cross-coupling yield
Economical access to deprotected spirooxindole
Boc-protected precursor with reported procurement-cost difference
Deprotection efficiency and purity after deprotection
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